molecular formula C6H11ClF3NO B2491672 [(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride CAS No. 2411181-31-0

[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride

Cat. No. B2491672
M. Wt: 205.61
InChI Key: INEJSHMNCMOXLX-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related cyclopropane amino acids and derivatives often involves asymmetric synthesis methods, utilizing chiral aminonitriles and subsequent reactions to obtain the desired cyclopropyl derivatives with high diastereoselectivity. Methods include double deprotonation-alkylation processes and stereocontrolled synthesis techniques to achieve compounds with specific stereochemistry essential for further applications (Aitken, D., Royer, J., & Husson, H., 1990); (Chang, H., Bergmeier, S., Frick, J., Bathe, A., & Rapoport, H., 1994).

Molecular Structure Analysis

The molecular structure of cyclopropyl derivatives and related compounds has been extensively studied, showing the importance of stereochemistry in their synthesis and application. X-ray diffraction techniques have been utilized to characterize the structure, revealing strong intermolecular hydrogen bonding and specific conformational features essential for their reactivity and interaction with other molecules (Şahin, O., Kantar, C., Şaşmaz, S., Gümrükçüoğlu, N., & Büyükgüngör, O., 2014).

Chemical Reactions and Properties

Cyclopropane-containing compounds participate in a variety of chemical reactions, leveraging their strained ring system for nucleophilic additions, cycloadditions, and ring-opening reactions. The presence of functional groups such as aminomethyl and trifluoromethyl offers reactivity towards the formation of complex molecules, including carbocyclic nucleosides and ligands for complexing metal ions. These reactions are critical for the synthesis of pharmaceuticals and materials with high specificity and activity (Busch, F., Concannon, P. E., Handfield, R. E., Mckinley, J. D., McMahon, M., Singer, R., Watson, T. J. N., Withbroe, G. J., Stivanello, M., Leoni, L., & Bezze, C., 2008).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a warning signal word .

properties

IUPAC Name

[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-5(4,2-10)3-11;/h4,11H,1-3,10H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEHAVNLCURCMW-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)CO)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@]1(CN)CO)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride

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